(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid
Overview
Description
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichloro, ethyl, methyl, and indanyloxyacetic acid groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxyacetic acid: Known for its uricosuric and saluretic activity.
1-Oxo-2,2-dialkyl-5-indanyloxyacetic acids: A class of compounds with similar structural features and potential biological activities.
Uniqueness
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid is unique due to the presence of both ethyl and methyl groups at the 2-position, which may confer distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
54196-90-6 |
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Molecular Formula |
C14H14Cl2O4 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-[(6,7-dichloro-2-ethyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H14Cl2O4/c1-3-14(2)5-7-4-8(20-6-9(17)18)11(15)12(16)10(7)13(14)19/h4H,3,5-6H2,1-2H3,(H,17,18) |
InChI Key |
GCWIEWHVHGXXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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